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Compound of Interest

Compound Name: BPR1J-097 Hydrochloride

Cat. No.: B8069225 Get Quote

For Researchers, Scientists, and Drug Development Professionals

BPR1J-097 has emerged as a potent inhibitor of Fms-like tyrosine kinase 3 (FLT3), a critical

target in the pathogenesis of acute myeloid leukemia (AML). Understanding the precise kinase

selectivity profile of this compound is paramount for its continued development as a therapeutic

agent. This technical guide provides a comprehensive overview of the kinase selectivity of

BPR1J-097, detailing its inhibitory activity against key kinases, the experimental protocols used

for these determinations, and the signaling pathways impacted.

Data Presentation: Kinase Inhibition Profile of
BPR1J-097
BPR1J-097 demonstrates high potency against FLT3, with weaker activity against other related

kinases. The following table summarizes the available quantitative data on its inhibitory activity.

Kinase Target IC50 (nM) Percent Inhibition @ 1µM

FLT3 11 ± 7[1] -

FLT1 (VEGFR1) >1000 59%[2]

KDR (VEGFR2) >1000 91%[2]
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Note: A comprehensive kinome-wide selectivity profile for BPR1J-097 is not publicly available

at the time of this writing. The data presented is based on the original publication by Lin et al.

(2012).

Experimental Protocols
The following methodologies are based on the in vitro kinase inhibition assays described in the

primary literature for BPR1J-097 and related compounds.

In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the in vitro inhibitory activity of a

compound against a specific kinase.

Prepare serial dilutions of BPR1J-097 in assay buffer Add BPR1J-097 or vehicle (DMSO) to assay plateDilute recombinant kinase to desired concentration in assay buffer

Add diluted kinase to the plate

Prepare substrate and ATP solution in assay buffer

Initiate reaction by adding substrate/ATP mixture

Incubate at room temperature

Incubate at room temperature to allow phosphorylation

Stop reaction and measure kinase activity

Calculate percent inhibition and IC50 values

Click to download full resolution via product page

General workflow for an in vitro kinase inhibition assay.
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Materials:

Recombinant human kinases (FLT3, FLT1, KDR)

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)

Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)

Adenosine triphosphate (ATP)

BPR1J-097

Assay plates (e.g., 96-well or 384-well)

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Plate reader capable of measuring luminescence or absorbance

Procedure:

Compound Preparation: Prepare a stock solution of BPR1J-097 in dimethyl sulfoxide

(DMSO). Perform serial dilutions in the kinase assay buffer to obtain a range of test

concentrations.

Assay Reaction:

Add the diluted BPR1J-097 or vehicle control (DMSO) to the wells of the assay plate.

Add the diluted recombinant kinase to each well.

Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for

compound-kinase interaction.

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

Incubate for a specific duration (e.g., 30-60 minutes) at room temperature to allow for

substrate phosphorylation.

Detection:
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Stop the kinase reaction and measure the amount of product formed (phosphorylated

substrate) or ATP consumed. For luminescence-based assays like ADP-Glo™, this

involves adding a reagent that converts the ADP generated into a luminescent signal.

Read the signal using a microplate reader.

Data Analysis:

The kinase activity is proportional to the signal measured.

Calculate the percentage of kinase inhibition for each concentration of BPR1J-097 relative

to the vehicle control.

Determine the IC50 value, which is the concentration of the inhibitor required to reduce the

kinase activity by 50%, by fitting the data to a dose-response curve.

Signaling Pathways
BPR1J-097 primarily targets the FLT3 signaling pathway, which is crucial for the proliferation

and survival of hematopoietic progenitor cells. Its off-target activity on VEGFRs suggests a

potential impact on angiogenesis.

FLT3 Signaling Pathway
The Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a key role in

hematopoiesis. Upon binding of its ligand (FLT3L), the receptor dimerizes and

autophosphorylates, leading to the activation of downstream signaling cascades, including the

RAS/MAPK, PI3K/Akt, and STAT5 pathways. These pathways collectively promote cell

proliferation, survival, and differentiation. In acute myeloid leukemia (AML), activating mutations

in FLT3 lead to constitutive activation of these pathways, driving leukemogenesis.
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Simplified FLT3 signaling pathway and the inhibitory action of BPR1J-097.
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VEGFR Signaling Pathway in Angiogenesis
Vascular endothelial growth factor receptors (VEGFRs) are key regulators of angiogenesis, the

formation of new blood vessels. VEGFR1 (FLT1) and VEGFR2 (KDR) are the primary

receptors for VEGF-A. Activation of these receptors on endothelial cells triggers downstream

signaling pathways, including the PLCγ/PKC and PI3K/Akt pathways, which promote

endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new

blood vessels.
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Simplified VEGFR signaling pathway in angiogenesis and the inhibitory action of BPR1J-097.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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